molecular formula C22H41NaO4 B14670038 sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate CAS No. 38816-48-7

sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate

Cat. No.: B14670038
CAS No.: 38816-48-7
M. Wt: 392.5 g/mol
InChI Key: DQEWELPNYUOALE-ASTDGNLGSA-M
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Description

Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate is a chemical compound with the molecular formula C22H41NaO4 and a molecular weight of 392.548 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate typically involves the reaction of octadec-8-en-1-ol with ethylene oxide to form 2-[2-[(E)-octadec-8-enoxy]ethoxy]ethanol. This intermediate is then reacted with sodium chloroacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

    Oxidation: Octadec-8-enoic acid.

    Reduction: this compound with a saturated alkyl chain.

    Substitution: Various substituted acetates depending on the nucleophile used.

Scientific Research Applications

Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture studies to improve cell membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants

Mechanism of Action

The mechanism of action of sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as drug delivery, where it helps in the formation of micelles that can encapsulate hydrophobic drugs .

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but a shorter alkyl chain.

    Sodium lauryl ether sulfate (SLES): Similar surfactant with an ether linkage in the alkyl chain.

    Sodium stearate: A surfactant with a saturated alkyl chain.

Uniqueness

Sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate is unique due to its long unsaturated alkyl chain, which provides distinct properties such as enhanced solubility and interaction with hydrophobic substances. This makes it particularly useful in applications requiring the stabilization of emulsions and dispersions .

Properties

CAS No.

38816-48-7

Molecular Formula

C22H41NaO4

Molecular Weight

392.5 g/mol

IUPAC Name

sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate

InChI

InChI=1S/C22H42O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-20-26-21-22(23)24;/h10-11H,2-9,12-21H2,1H3,(H,23,24);/q;+1/p-1/b11-10+;

InChI Key

DQEWELPNYUOALE-ASTDGNLGSA-M

Isomeric SMILES

CCCCCCCCC/C=C/CCCCCCCOCCOCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCC=CCCCCCCCOCCOCC(=O)[O-].[Na+]

Origin of Product

United States

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